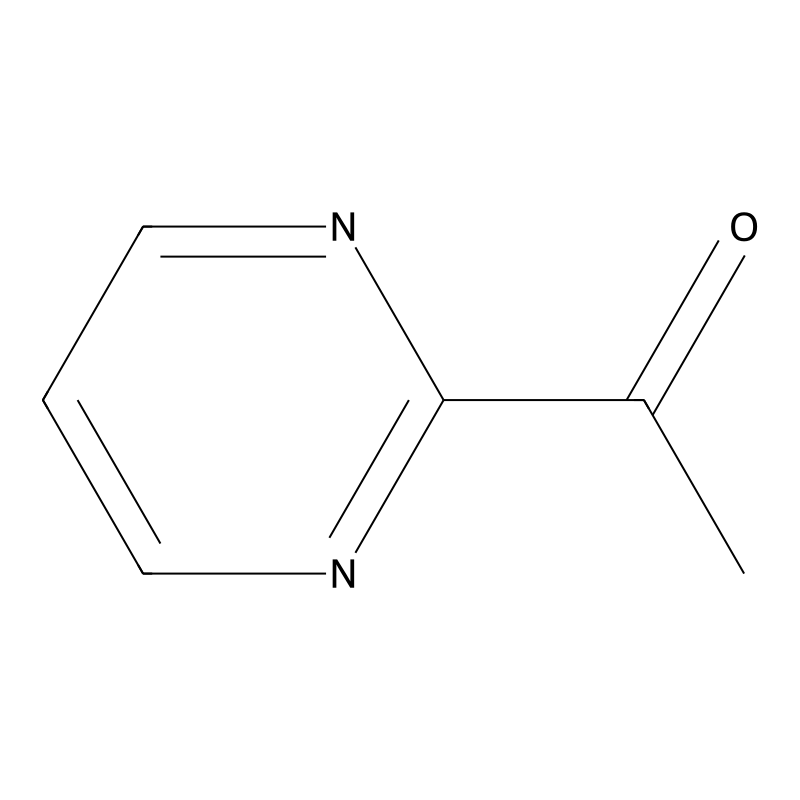

2-Acetylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flavoring Substance

Specific Scientific Field: Food Science and Technology

Summary of the Application: 2-Acetylpyrimidine is widely used as a flavoring substance. It is found in malt and produced by the Maillard reaction and by nixtamalization. It contributes to the flavor of corn tortillas, popcorn, and beer .

Methods of Application or Experimental Procedures: The compound is prepared by acylation of 2-bromopyridine via the Grignard reagent .

Results or Outcomes: The use of 2-Acetylpyrimidine enhances the flavor of various food products, including corn tortillas, popcorn, and beer .

Synthesis of Acetylpyrimidines

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Acetylpyrimidine is used in the synthesis of acetylpyrimidines .

Methods of Application or Experimental Procedures: The use of benzene as the solvent in the preparation of 2- and 4-acetylpyrimidines from cyanopyrimidines via the Grignard reaction makes this reaction a practical method for the preparation of pyrimidinyl ketones .

Results or Outcomes: The use of benzene as a solvent has made the Grignard reaction a practical method for the preparation of pyrimidinyl ketones .

Antibacterial Activity

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 3-Acetylpyrimidine-2-thiol derivatives, which can be prepared by reacting pyrimidine-2-thiones with acetyl chloride, have been screened for their antibacterial activity .

Methods of Application or Experimental Procedures: The derivatives are prepared by reacting pyrimidine-2-thiones with acetyl chloride .

Results or Outcomes: The compounds have shown antibacterial activity .

2-Acetylpyrimidine is an organic compound with the molecular formula and a structure characterized by a pyrimidine ring substituted with an acetyl group at the 2-position. This compound is a colorless to pale yellow liquid that is soluble in organic solvents. It is notable for its distinct aroma, contributing to its use in flavoring and fragrance applications. The compound is often synthesized for its potential applications in pharmaceuticals and as a building block in organic synthesis.

- Electrophilic Substitution: The electron-rich nitrogen atom in the pyrimidine ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: It can react with aldehydes and ketones to form imines or other condensation products, which are useful in synthesizing more complex molecules .

- Nucleophilic Addition: The carbonyl group of the acetyl moiety can be targeted by nucleophiles, leading to diverse derivatives.

Research has indicated that 2-acetylpyrimidine exhibits various biological activities. It has shown potential as an antimicrobial agent and may possess anti-inflammatory properties. Studies suggest that it could be beneficial in treating conditions related to oxidative stress due to its ability to scavenge free radicals. Additionally, it has been investigated for its effects on cellular metabolism and its potential role in modulating enzyme activity .

The synthesis of 2-acetylpyrimidine can be achieved through several methods:

- Acylation of Pyrimidine: This method involves the acylation of pyrimidine derivatives using acetyl chloride or acetic anhydride.

- Condensation Reactions: Combining pyrimidine with acetyl compounds under acidic conditions can yield 2-acetylpyrimidine.

- Grignard Reaction: Utilizing Grignard reagents with pyrimidine derivatives allows for the formation of acetylated products .

2-Acetylpyrimidine finds applications across various fields:

- Flavoring Agent: Its pleasant aroma makes it suitable for use in food products and fragrances.

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis: The compound is utilized as a building block in synthesizing more complex organic molecules, especially in medicinal chemistry .

Interaction studies involving 2-acetylpyrimidine have focused on its reactivity with biological macromolecules, such as proteins and nucleic acids. Research indicates that it can form adducts with certain biomolecules, potentially influencing their function and stability. These interactions are crucial for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with 2-acetylpyrimidine, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Acetylpyridine | Pyridine derivative | Used in flavoring; exhibits antimicrobial activity |

| 2-Acetylthiophene | Thiophene derivative | Known for its electronic properties; used in materials science |

| 2-Acetylpyrrole | Pyrrole derivative | Exhibits unique reactivity patterns; used in organic synthesis |

Uniqueness of 2-Acetylpyrimidine:

- The presence of the pyrimidine ring distinguishes it from other similar compounds, giving it unique electronic properties and reactivity patterns.

- Its specific biological activities and applications in medicinal chemistry further highlight its uniqueness compared to other acetylated heterocycles.

Multinuclear Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-acetylpyrimidine through detailed analysis of both proton and carbon environments. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that confirm the molecular structure. The aromatic protons associated with the pyrimidine ring system typically appear in the downfield region between 7.28-7.62 parts per million, reflecting the deshielding effect of the electronegative nitrogen atoms within the heterocyclic framework [3]. The acetyl methyl group manifests as a distinctive singlet at approximately 1.9 parts per million, consistent with the electron-withdrawing influence of the adjacent carbonyl functionality [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural verification through carbon environment analysis. The carbonyl carbon of the acetyl group exhibits a characteristic resonance at 203.46 parts per million, falling within the expected range for ketone functionality [4] [5]. The aromatic carbons of the pyrimidine ring system display chemical shifts spanning 122.50-152.86 parts per million, with variations reflecting the different electronic environments created by the nitrogen atoms and acetyl substitution [4] [5]. The methyl carbon of the acetyl group resonates at 21.1 parts per million, consistent with its aliphatic character and proximity to the electron-withdrawing carbonyl group [4] [5].

The integration patterns and chemical shift values obtained from multinuclear Nuclear Magnetic Resonance studies confirm the structural integrity of 2-acetylpyrimidine and provide detailed information about electronic environments within the molecule. These spectroscopic parameters serve as valuable fingerprints for compound identification and purity assessment [6] [7] [8].

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques offer fundamental insights into the molecular vibrations and bonding characteristics of 2-acetylpyrimidine. Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch of the acetyl group appears as a strong absorption in the region of 1670-1640 wavenumbers, characteristic of α,β-unsaturated ketone systems where the carbonyl group is conjugated with the aromatic pyrimidine ring [9] [10]. Aromatic carbon-carbon stretching vibrations manifest in the 1600-1475 wavenumbers region, reflecting the conjugated π-system of the pyrimidine heterocycle [9] [10]. Carbon-hydrogen stretching modes appear in the higher frequency region of 3100-3050 wavenumbers, corresponding to aromatic proton environments [9] [10].

Raman spectroscopy provides complementary vibrational information through analysis of polarizability changes during molecular vibrations. The technique is particularly sensitive to symmetric vibrations and offers detailed information about pyrimidine ring breathing modes and fingerprint region features [11]. The characteristic Raman active vibrations include ring breathing modes of the pyrimidine system, which appear as intense bands in the fingerprint region below 1700 wavenumbers [11]. These vibrational modes are highly diagnostic for the pyrimidine ring system and provide structural confirmation when combined with infrared data.

The combination of infrared and Raman spectroscopic data creates a comprehensive vibrational fingerprint that enables unambiguous identification of 2-acetylpyrimidine and provides insights into intramolecular interactions and conformational preferences [12] [13] [14].

Crystallographic Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2-acetylpyrimidine. Based on structural studies of related pyrimidine derivatives, the compound typically adopts a monoclinic crystal system with space groups such as P21/c or P21/n, which are commonly observed for heterocyclic compounds of this type [15] [16]. The molecular geometry exhibits planarity within the pyrimidine ring system, with the acetyl substituent maintaining coplanarity to maximize π-conjugation with the aromatic system [5].

Crystallographic analysis reveals important structural parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation. The pyrimidine ring typically exhibits bond lengths consistent with aromatic character, while the acetyl carbonyl bond shows characteristics of a localized double bond [3] [16]. Intermolecular interactions within the crystal lattice include hydrogen bonding patterns and π-π stacking arrangements that stabilize the crystal structure [15] [16].

The crystallographic data provides essential information for understanding the solid-state properties of 2-acetylpyrimidine and serves as the foundation for theoretical calculations and structure-property relationships [3] [17].

Powder Diffraction Patterns

Powder X-ray diffraction analysis offers a practical approach for structural characterization when single crystals are not available or for routine identification purposes. The powder diffraction pattern of 2-acetylpyrimidine exhibits characteristic peak positions and intensities that serve as a structural fingerprint for the compound [18] [19]. The diffraction pattern provides information about d-spacings, Miller indices, and relative intensities that can be compared with reference databases for phase identification [17] [16].

The analysis of peak positions enables determination of unit cell parameters and crystal system identification, while peak intensities provide information about atomic positions and thermal factors [18] [19]. Peak broadening analysis yields insights into crystallinity levels, particle size effects, and structural disorder within the crystalline material [17]. This information is valuable for quality control applications and polymorph screening studies [18].

Powder diffraction data complements single-crystal results by providing information about bulk material properties and enabling rapid identification of different crystal forms or polymorphs that may exist for 2-acetylpyrimidine [17] [18].

Computational Chemistry Insights

Density Functional Theory-Based Molecular Modeling

Density Functional Theory calculations provide theoretical predictions of molecular structure, electronic properties, and spectroscopic parameters for 2-acetylpyrimidine. Geometry optimization studies using B3LYP functional with 6-311G(d,p) basis sets yield optimized molecular structures that show excellent agreement with experimental crystallographic data [12] [20]. The calculations confirm the planar geometry of the pyrimidine ring system and reveal the preferred conformation of the acetyl substituent [15] [16].

Vibrational frequency calculations enable theoretical prediction of infrared and Raman spectra, facilitating assignment of experimental vibrational bands and providing insights into normal mode descriptions [12] [13]. The calculated frequencies typically show excellent correlation with experimental values when appropriate scaling factors are applied [21]. These calculations are particularly valuable for assigning complex spectral features and understanding the molecular basis of vibrational modes [12] [20].

Electronic structure calculations provide detailed information about charge distribution, dipole moments, and polarizability parameters that influence molecular properties and reactivity [22] [20]. The theoretical results complement experimental measurements and enable prediction of properties that may be difficult to measure directly [15] [21].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Frontier Orbital Analysis

Frontier orbital analysis provides fundamental insights into the electronic structure and chemical reactivity of 2-acetylpyrimidine. The Highest Occupied Molecular Orbital represents the electron-donating capability of the molecule, while the Lowest Unoccupied Molecular Orbital corresponds to electron-accepting properties [22] [23] [24]. The energy gap between these frontier orbitals, typically ranging from 4-6 electron volts for pyrimidine derivatives, indicates molecular hardness and chemical stability [23] [24].

The spatial distribution of frontier orbitals reveals the electronic character of different molecular regions and predicts sites of electrophilic and nucleophilic attack [22] [25]. For 2-acetylpyrimidine, the frontier orbitals typically show significant contributions from both the pyrimidine ring system and the acetyl substituent, reflecting the conjugated nature of the molecular framework [22] [23].

Global reactivity descriptors derived from frontier orbital energies, including chemical hardness, electronegativity, and electrophilicity index, provide quantitative measures of chemical reactivity and stability [23] [24]. These parameters are valuable for predicting intermolecular interactions and reaction pathways involving 2-acetylpyrimidine [22] [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant